trans-zeatin-9-N-glucoside

Leaf Senescence Salt Stress Photosynthesis

Researchers often procure generic 'zeatin glucoside' without recognizing that N-glucosides (tZ9G) are not interchangeable with O-glucosides (tZOG). tZ9G is cleavable in vivo to release active trans-zeatin, a property O-glucosides lack, and exhibits non-redundant proteomic effects vs. the N7 isomer. This ≥95% pure analytical standard enables accurate LC-MS/MS cytokinin profiling and serves as a bioactive probe for dissecting cytokinin-mediated stress signaling (e.g., salinity tolerance at 10 nM).

Molecular Formula C16H23N5O6
Molecular Weight 381.38 g/mol
Cat. No. B1262651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-zeatin-9-N-glucoside
Molecular FormulaC16H23N5O6
Molecular Weight381.38 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1
InChIKeyVYRAJOITMBSQSE-GIHYWFGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tZ9G Procurement Specifications & Functional Benchmarks


trans-Zeatin-9-N-glucoside (tZ9G) is an N6-substituted adenine cytokinin glucoside with the molecular formula C16H23N5O6 and a monoisotopic mass of 381.39 Da [1]. It is a naturally occurring plant metabolite produced via cytokinin N-glucosylation [1], a pathway long considered a terminal inactivation route. However, contemporary research demonstrates that tZ9G is metabolized in vivo and possesses context-dependent biological activity that challenges its classification as an inert storage form [2]. For procurement, tZ9G serves both as a high-purity analytical standard for LC-MS/MS-based cytokinin profiling [3] and as a bioactive tool compound for interrogating cytokinin signaling beyond canonical active free bases and ribosides [2].

Analytical Use High-purity LC-MS/MS analytical standard for cytokinin profiling
Bioactive Research N-glucoside tool compound for cytokinin signaling beyond free bases
Conjugate Class N9-linked glucoside; distinct from O-glucosides and N7 isomers

tZ9G vs. Other Zeatin Conjugates


Procurement of a generic 'zeatin glucoside' or substitution with a closely related conjugate (e.g., trans-zeatin-O-glucoside, tZOG) is not scientifically equivalent and can confound experimental outcomes. tZ9G is an N-glucoside, a conjugation class that exhibits distinct metabolic susceptibility compared to O-glucosides. Specifically, tZ9G is cleavable in vivo to release active trans-zeatin (tZ) bases, a property not shared by O-glucosides, which are resistant to irreversible cleavage by cytokinin dehydrogenase (CKX) [1]. Furthermore, tZ9G and its positional isomer tZ7G display non-redundant effects on the proteome [2]. Therefore, assay results obtained with tZ9G cannot be extrapolated from data generated with O-glucosides, cis-zeatin glucosides, or even the N7 positional isomer without direct empirical validation.

tZ9G (N-glucoside)
tZOG (O-glucoside)
N-glucoside is cleavable to active tZ in vivo; O-glucosides resist CKX cleavage, shifting metabolic interpretation
tZ9G (N9-glucoside)
tZ7G (N7-glucoside)
Distinct plastid proteomic response; N7 isomer affects amino acid/terpenoid pathways, not interchangeable

Quantitative Evidence for tZ9G Specificity


Salt-Accelerated Senescence Delay

In a modified dark-induced senescence bioassay, exogenous application of tZ9G delayed salt-accelerated leaf senescence (SAS) in Arabidopsis thaliana. The protective effect on photosystem II efficiency was observed at concentrations as low as 10 nM, a potency indistinguishable from that of the canonical active cytokinin, trans-zeatin (tZ) [1]. This finding directly challenges the traditional view that N-glucosides are universally inactive and provides a quantitative benchmark for using tZ9G as a senescence-modulating tool compound under abiotic stress conditions [1].

Salt Stress Senescence Delay
Head-to-head
≥ 10 nM
Reported senescence endpoint response at equivalent concentration to tZ
Detached leaf bioassay; Fv/Fm photosystem II efficiency
Leaf Senescence Salt Stress Photosynthesis Arabidopsis thaliana

In Vivo Cleavage to Active tZ

A large-scale short-term metabolic kinetics study in Arabidopsis thaliana demonstrated that tZ9G is cleaved in vivo to release tZ bases, a conversion not observed for isopentenyladenine N-glucosides (iP N-glucosides) [1]. This finding refutes the decades-long paradigm that N-glucosylation is an irreversible inactivation pathway for all cytokinin types [1]. The reversibility of tZ9G metabolism implies that its biological effects are not solely intrinsic but also derive from its role as a metabolic reservoir for active tZ, a property that distinguishes it from other 'inactive' glucoside pools and is essential for interpreting long-term or steady-state assays [1].

In Vivo Cleavage to Active tZ
Head-to-head
Cleavage to tZ bases detected vs. iP N-glucosides: no conversion detected
Supports metabolic flux model review; distinguishes reversible N-glucoside metabolism
Short-term feeding in Arabidopsis; LC-MS/MS quantification
Cytokinin Metabolism Metabolic Flux N-glucosylation Arabidopsis thaliana

Preferential N9-Glucosylation of trans-Zeatin

In maize (Zea mays), feeding experiments with isoprenoid cytokinins revealed a distinct metabolic bifurcation: trans-zeatin (tZ) is preferentially glucosylated at the N9 position to form tZ9G, whereas its cis-isomer (cis-zeatin, cZ) is predominantly converted to O-glucosides [1]. This stereoselective glycosylation has profound consequences for cytokinin homeostasis because O-glucosides are resistant to irreversible cleavage by cytokinin dehydrogenase (CKX), while N9-glucosides are not [1]. Consequently, the over-accumulation of cZ derivatives in maize tissues is mechanistically linked to this differential glycosylation preference [1].

Preferential N9-Glucosylation
Head-to-head
Predominant product: N9-glucoside (tZ9G) vs. cis-zeatin: O-glucoside (cZOG) major product
Isomer-specific glycosylation context; essential for monocot cytokinin studies
Exogenous feeding in maize tissues
Cytokinin Glycosylation UDP-Glucosyltransferase Maize Metabolic Profiling

Unique Plastid Proteome Modulation

Comparative proteomic analysis of Arabidopsis thaliana leaves treated with tZ9G versus its positional isomer tZ7G revealed distinct and non-overlapping proteome responses. Treatment with tZ9G specifically affected the abundance of plastid-localized proteins, including those involved in chloroplast biogenesis and photosystem (PS) repair [1]. In contrast, tZ7G treatment modulated pathways related to amino acid metabolism and terpenoid biosynthesis [1]. This demonstrates that the position of N-glucosylation (N9 vs. N7) is not functionally redundant at the molecular level, with tZ9G eliciting a unique proteomic signature [1].

Plastid Proteome Modulation
Head-to-head
Label-free proteomics: tZ9G alters plastid-localized proteins
Affects chloroplast biogenesis, PS repair vs. tZ7G: amino acid metabolism, terpenoid biosynthesis
Supports plastid biology assay context; non-redundant N-glucoside position effect
1 µM application to Arabidopsis leaves
Proteomics Chloroplast Cytokinin Signaling Arabidopsis thaliana

Analytical Standard for Cytokinin Profiling

Accurate quantification of endogenous cytokinin levels in plant tissues necessitates the use of authentic, high-purity standards for each analyte. tZ9G is a structurally distinct isomer (N9-glucoside) that must be chromatographically resolved from its positional isomer tZ7G (N7-glucoside) and from O-glucosides like tZOG [1]. Failure to use a certified tZ9G standard can lead to misidentification and inaccurate quantification of cytokinin profiles, particularly in species like maize and rice where tZ9G is a prominent metabolite [2]. Analytical services and in-house LC-MS/MS methods specifically list tZ9G as a required reference compound for targeted metabolomics [3].

Analytical Standard Requirement
Class-level inference
Authentic tZ9G standard required
Accurate quantification depends on verified isomer reference
Misidentification risk with generic zeatin glucoside standards
Analytical Chemistry LC-MS/MS Metabolomics Cytokinin Quantification

tZ9G Research & Industrial Applications


Functional Genomics for Abiotic Stress

Based on evidence that tZ9G delays salt-accelerated leaf senescence at 10 nM concentrations [1], tZ9G is an ideal tool compound for functional genomics studies. Researchers can use exogenous tZ9G applications to dissect cytokinin-mediated stress signaling pathways, particularly those involving salinity tolerance, in both Arabidopsis thaliana and economically important crops. This application moves beyond the traditional reliance on tZ free base and allows for the investigation of glucoside-specific signaling components [1].

Targeted Metabolomics and Cytokinin Homeostasis Modeling

The demonstrated in vivo reversibility of tZ9G metabolism [2] and its differential glycosylation preference in maize [3] make tZ9G a critical component for studies modeling cytokinin homeostasis. In metabolomics, tZ9G serves as a required analytical standard for accurate LC-MS/MS quantification of cytokinin profiles [4]. In mathematical modeling of metabolic flux, the conversion of tZ9G back to active tZ is a necessary parameter that distinguishes it from O-glucosides or iP-type N-glucosides [2].

Plastid Biology and Photosynthesis Research

Proteomic evidence demonstrates that tZ9G treatment uniquely affects the abundance of plastid-localized proteins involved in chloroplast biogenesis and photosystem repair, a response not shared by its positional isomer tZ7G [5]. This makes tZ9G a specific chemical probe for investigating cytokinin-dependent regulation of plastid function. It is particularly relevant for studies on photosynthetic efficiency, chloroplast development, and retrograde signaling pathways [5].

Application
Selection Property
Validation Focus
Plant abiotic stress signaling studies
N-glucoside cytokinin probe
Salt-stress senescence endpoint response
Cytokinin metabolic flux modeling
Reversible N-glucoside metabolism
In vivo cleavage and homeostasis profiling
Plastid function and photosynthesis research
Plastid-targeted proteomic signature
Chloroplast biogenesis and PS repair endpoints
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